molecular formula C13H12N2O6 B12800893 2H-Isoindole-2-acetic acid, alpha-(3-amino-3-oxopropyl)-1,3-dihydro-5-hydroxy-1,3-dioxo- CAS No. 64567-62-0

2H-Isoindole-2-acetic acid, alpha-(3-amino-3-oxopropyl)-1,3-dihydro-5-hydroxy-1,3-dioxo-

Cat. No.: B12800893
CAS No.: 64567-62-0
M. Wt: 292.24 g/mol
InChI Key: OMADFDXNAFQWOZ-UHFFFAOYSA-N
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Description

5-amino-2-(5-hydroxy-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxy group, and a dioxoisoindole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(5-hydroxy-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

    Amino Group Addition: The amino group can be added through an amination reaction, often using ammonia or an amine derivative.

    Final Assembly: The final compound is assembled through a series of condensation and oxidation reactions to introduce the remaining functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(5-hydroxy-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The dioxoisoindole moiety can be reduced to form a dihydroisoindole derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydroisoindole derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

5-amino-2-(5-hydroxy-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-amino-2-(5-hydroxy-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-(5-hydroxy-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid: shares similarities with other isoindole derivatives, such as:

Uniqueness

  • The presence of both an amino group and a hydroxy group in the same molecule provides unique reactivity and potential for diverse chemical transformations.
  • The dioxoisoindole moiety offers a rigid and planar structure, which can be advantageous for binding to biological targets.

Properties

CAS No.

64567-62-0

Molecular Formula

C13H12N2O6

Molecular Weight

292.24 g/mol

IUPAC Name

5-amino-2-(5-hydroxy-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid

InChI

InChI=1S/C13H12N2O6/c14-10(17)4-3-9(13(20)21)15-11(18)7-2-1-6(16)5-8(7)12(15)19/h1-2,5,9,16H,3-4H2,(H2,14,17)(H,20,21)

InChI Key

OMADFDXNAFQWOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O

Origin of Product

United States

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